![molecular formula C14H17ClN2O4 B1416130 5-Chloro-6-[4-(ethoxycarbonyl)piperidino]nicotinic acid CAS No. 931395-73-2](/img/structure/B1416130.png)
5-Chloro-6-[4-(ethoxycarbonyl)piperidino]nicotinic acid
Overview
Description
5-Chloro-6-[4-(ethoxycarbonyl)piperidino]nicotinic acid is a chemical compound with the molecular formula C14H17ClN2O4 and a molecular weight of 312.75 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a chloro group, an ethoxycarbonyl group, and a piperidino group attached to a nicotinic acid backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-[4-(ethoxycarbonyl)piperidino]nicotinic acid typically involves the reaction of ethyl 4-piperidinecarboxylate with 5,6-dichloronicotinic acid . The reaction is carried out in tetrahydrofuran (THF) as the solvent, and the mixture is refluxed for several hours. Sodium bicarbonate is then added to neutralize the reaction mixture, and the product is isolated by standard purification techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-[4-(ethoxycarbonyl)piperidino]nicotinic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ethoxycarbonyl group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ethoxycarbonyl group.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Substituted derivatives of the original compound.
Hydrolysis: The corresponding carboxylic acid.
Oxidation and Reduction: Oxidized or reduced forms of the compound.
Scientific Research Applications
Pharmaceutical Development
5-Chloro-6-[4-(ethoxycarbonyl)piperidino]nicotinic acid serves as a valuable building block for the synthesis of various pharmaceutical compounds. Its structural similarity to biologically active nicotinic acid derivatives allows it to be utilized in the development of drugs targeting nicotinic receptors, which play a vital role in neurotransmission and are implicated in several neurological disorders .
Anticancer Research
Recent studies have indicated that derivatives of nicotinic acid can exhibit anticancer properties. The compound's ability to interact with specific biological targets makes it a candidate for further investigation in cancer therapies. For instance, its derivatives have been shown to inhibit the growth of certain cancer cell lines, suggesting potential applications in oncology .
Neuropharmacology
Given its interaction with nicotinic receptors, this compound has potential applications in neuropharmacology. Research suggests that compounds similar to this compound may have effects on cognitive functions and could be explored for treating neurodegenerative diseases such as Alzheimer's .
Synthesis and Reaction Mechanisms
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups. The reactions can yield different derivatives that maintain biological activity, making it a versatile compound in synthetic chemistry .
Reaction Pathways
The compound can participate in several chemical reactions:
- Esterification : To form esters that may enhance bioavailability.
- Amidation : To create amides that could improve pharmacological properties.
These reactions facilitate the exploration of new derivatives with enhanced efficacy and reduced side effects.
Case Study 1: Anticancer Activity
A study focusing on the anticancer properties of nicotinic acid derivatives highlighted the efficacy of certain compounds in inhibiting tumor growth in vitro. The study demonstrated that these compounds could induce apoptosis in cancer cell lines, showcasing their potential as therapeutic agents .
Case Study 2: Neuroprotective Effects
Research evaluating the neuroprotective effects of nicotinic acid derivatives found that they could enhance synaptic plasticity and cognitive function in animal models. This suggests that compounds like this compound could be further explored for their therapeutic potential in treating cognitive impairments associated with aging and neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 5-Chloro-6-[4-(ethoxycarbonyl)piperidino]nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-6-[4-(ethoxycarbonyl)piperidin-1-yl]nicotinic acid: A closely related compound with similar structural features.
5,6-Dichloronicotinic acid: A precursor used in the synthesis of 5-Chloro-6-[4-(ethoxycarbonyl)piperidino]nicotinic acid.
Ethyl 4-piperidinecarboxylate: Another precursor used in the synthesis.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
5-Chloro-6-[4-(ethoxycarbonyl)piperidino]nicotinic acid (CAS No. 931395-73-2) is a pyridine derivative that has garnered interest due to its potential biological activities, particularly in pharmacological contexts. This compound's structure includes a chloro substituent and a piperidine moiety, which are significant for its interaction with biological targets.
- Molecular Formula : C14H17ClN2O4
- Molecular Weight : 312.75 g/mol
- Purity : Typically above 95% in research applications.
Property | Value |
---|---|
CAS Number | 931395-73-2 |
Molecular Weight | 312.75 g/mol |
Storage Conditions | Sealed in dry, 2-8°C |
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Notably, it has been shown to act as an antagonist at the P2Y12 receptor , which is involved in platelet aggregation and thrombus formation. This action suggests potential therapeutic applications in cardiovascular diseases, particularly regarding thrombotic disorders .
Key Mechanisms:
- Receptor Interaction : The compound binds selectively to the P2Y12 receptor, inhibiting platelet activation and aggregation, which could reduce the risk of thrombotic events .
- Metabolic Pathways : It undergoes extensive metabolism via cytochrome P450 enzymes, influencing its pharmacokinetics and efficacy .
Biological Activity and Effects
Research has demonstrated several biological effects associated with this compound:
- Antithrombotic Activity : As a P2Y12 antagonist, it can inhibit platelet aggregation, thus potentially preventing thrombus formation.
- Impact on Lipid Metabolism : Similar to nicotinic acid, it may influence lipid profiles by modulating hepatic synthesis of triglycerides (TGs) and very-low-density lipoproteins (VLDL) through direct effects on liver cells .
- Cellular Effects : In vitro studies indicate that it can modulate cellular signaling pathways and gene expression related to oxidative stress and inflammation.
Study 1: Antithrombotic Potential
A study investigated the effects of various P2Y12 antagonists, including derivatives of nicotinic acid. Results indicated that compounds similar to this compound significantly reduced platelet aggregation in animal models, suggesting its potential for preventing acute coronary events .
Study 2: Lipid Profile Modulation
In a controlled study using hepatocyte cell lines, the compound was found to decrease the synthesis of VLDL and TGs by inhibiting diacylglycerol acyltransferase activity. This effect was observed at concentrations relevant to therapeutic use, indicating a favorable lipid-modulating profile .
Properties
IUPAC Name |
5-chloro-6-(4-ethoxycarbonylpiperidin-1-yl)pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O4/c1-2-21-14(20)9-3-5-17(6-4-9)12-11(15)7-10(8-16-12)13(18)19/h7-9H,2-6H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMRGZNDPCCZNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C=C(C=N2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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